

IUPAC name for C₇H₃F₄NO₂

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3,4,5,6-tetrafluorobenzoic acid

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An In-Depth Technical Guide to 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, a fluorinated aromatic compound with the chemical formula C₇H₃F₄NO₂. As a highly functionalized scaffold, it serves as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The strategic placement of a nitro group, a trifluoromethyl group, and a fluorine atom on the benzene ring imparts unique reactivity and physicochemical properties. This guide details the compound's properties, provides a robust protocol for its synthesis, explores its chemical reactivity, and discusses its applications as a versatile intermediate for creating novel therapeutic agents. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Part 1: Physicochemical Properties and Spectroscopic Data

The structural features of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene dictate its physical and chemical behavior. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the electronic environment of the aromatic ring, while the fluorine atom provides a site for nucleophilic substitution.

Property	Value
IUPAC Name	4-Fluoro-1-nitro-2-(trifluoromethyl)benzene
Molecular Formula	C ₇ H ₃ F ₄ NO ₂
Molar Mass	225.10 g/mol
Appearance	Expected to be a pale yellow solid or liquid
Melting Point	Not widely reported; estimated based on similar structures
Boiling Point	Not widely reported; estimated based on similar structures
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) and insoluble in water

Predicted Spectroscopic Data

- ¹H NMR:** The spectrum is expected to show three distinct signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) would be indicative of their relative positions.
- ¹³C NMR:** The spectrum would display seven signals, one for each carbon atom. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbons attached to the fluorine and nitro groups would also show characteristic shifts.
- ¹⁹F NMR:** Two signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group, which would appear as a singlet.
- Infrared (IR) Spectroscopy:** Characteristic strong absorption bands would be observed for the N-O stretching of the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹) and the C-F stretching of the trifluoromethyl group and the aryl fluoride (approx. 1100-1300 cm⁻¹).

Part 2: Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatic compounds like 4-fluoro-1-nitro-2-(trifluoromethyl)benzene requires a strategic approach to ensure correct regiochemistry. A common and effective method involves the nitration of a suitable precursor.

Proposed Synthetic Protocol: Nitration of 3-Fluorobenzotrifluoride

This protocol describes the synthesis starting from the commercially available 3-fluorobenzotrifluoride.

Materials:

- 3-Fluorobenzotrifluoride
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Fuming Nitric Acid (HNO_3 , >90%)
- Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO_4)

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Thermometer

- Ice bath
- Separatory funnel
- Rotary evaporator

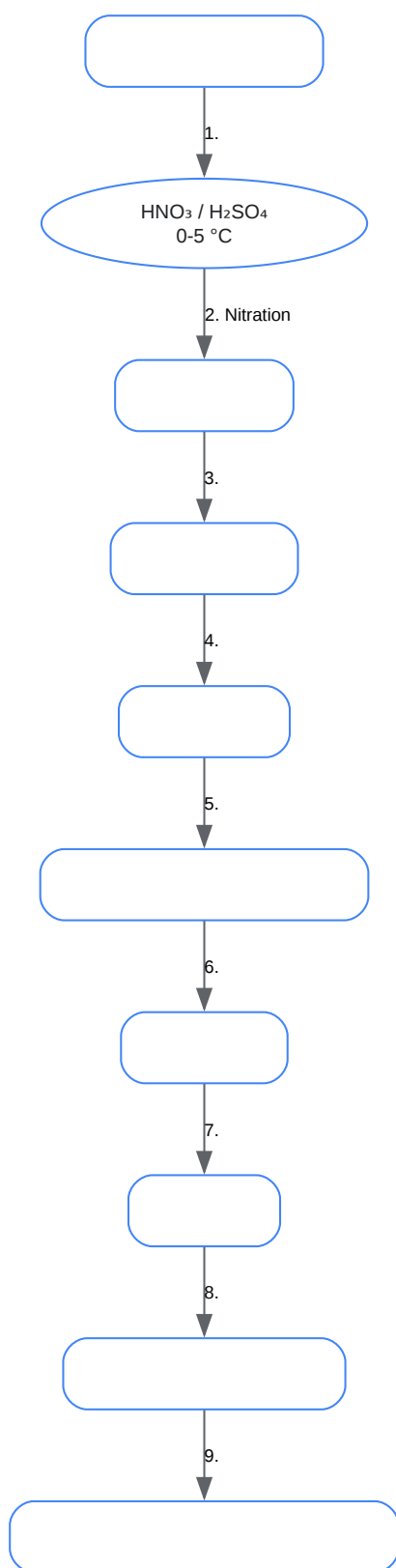
Step-by-Step Methodology:

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-fluoro-benzotrifluoride (1 equivalent).
- **Cooling:** Place the flask in an ice bath and cool the contents to 0-5 °C with stirring.
- **Addition of Sulfuric Acid:** Slowly add concentrated sulfuric acid (3 equivalents) to the flask, ensuring the temperature remains below 10 °C.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
- **Nitration:** Add the prepared nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-60 minutes. Meticulously control the addition rate to maintain the internal temperature between 0-5 °C.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Quenching:** Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
- **Extraction:** Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-fluoro-1-nitro-2-(trifluoromethyl)benzene.

Causality Behind Experimental Choices

- **Low Temperature:** The nitration of activated or deactivated aromatic rings is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.
- **Sulfuric Acid:** Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species.



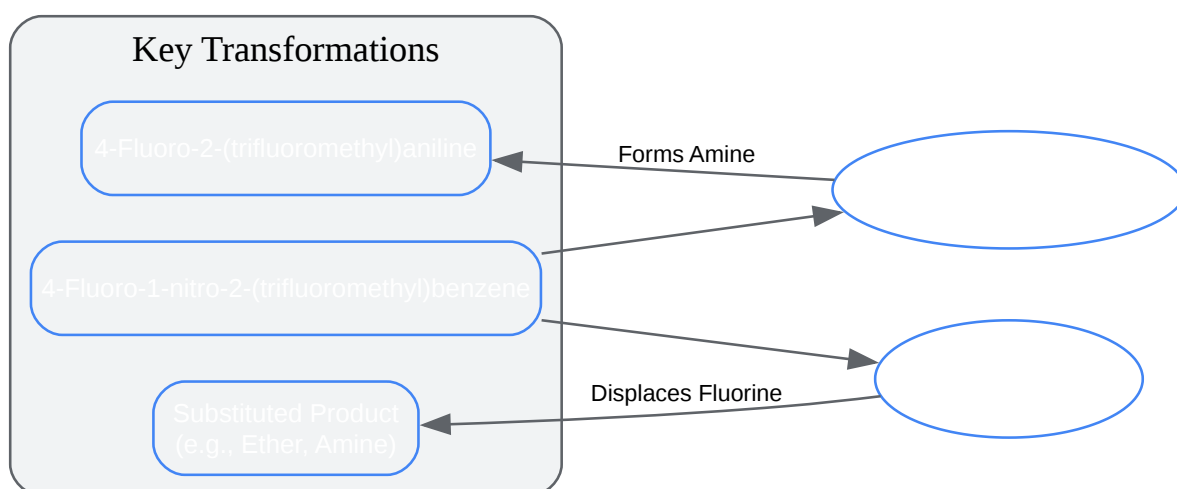
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Caption: Synthetic workflow for 4-fluoro-1-nitro-2-(trifluoromethyl)benzene.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene lies in the distinct reactivity of its functional groups, allowing for sequential and selective transformations.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to a primary amine (-NH₂) using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental in drug synthesis, as the resulting aniline is a key precursor for amides, ureas, sulfonamides, and other common pharmacophores.
- **Nucleophilic Aromatic Substitution (S_NAr):** The fluorine atom is activated towards S_NAr by the strong electron-withdrawing effects of the adjacent trifluoromethyl group and the para-nitro group. This allows for the displacement of fluoride by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful method for introducing diverse functionalities.^[1] The reaction with amines, for instance, yields substituted ureas, while reaction with alcohols produces carbamates.^{[2][3]}
- **Electrophilic Aromatic Substitution:** Due to the presence of two potent deactivating groups (NO₂ and CF₃), the aromatic ring is highly electron-deficient and generally resistant to further electrophilic substitution.



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Caption: Primary reaction pathways of the core molecule.

Part 4: Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine-containing motifs is a cornerstone of modern drug design.^[4] The trifluoromethyl group, in particular, is prized for its ability to enhance several key drug-like properties.^{[5][6]}

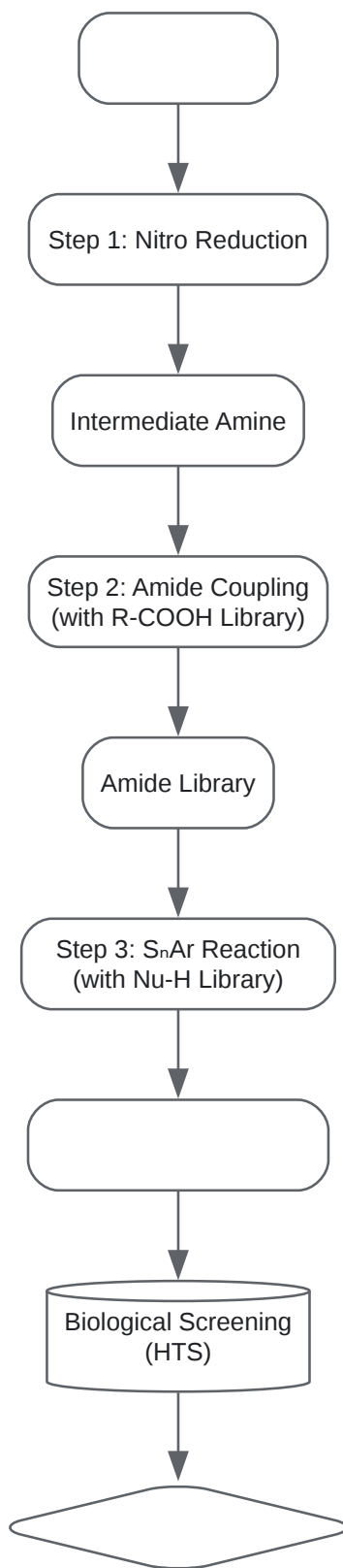
The Role of the Trifluoromethyl Group:

- **Increased Lipophilicity:** The CF_3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.^[7]
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the CF_3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life and improved bioavailability.^[5]
- **Enhanced Binding Affinity:** The electronic properties of the CF_3 group can alter the pK_a of nearby functional groups or participate in favorable dipole-dipole or multipolar interactions with the target protein, thereby increasing binding affinity.

Utility as a Synthetic Scaffold: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene is not an active pharmaceutical ingredient itself but rather a versatile starting point. A typical drug discovery workflow might involve:

- **Reduction:** The nitro group is reduced to an amine.
- **Amide Coupling:** The resulting aniline is coupled with a carboxylic acid (often from a diverse library) to form a series of amide analogues.
- **$\text{S}_\text{N}\text{Ar}$ Reaction:** The fluorine atom is displaced by a nucleophile to introduce another point of diversity.
- **Screening:** The synthesized library of compounds is then screened for biological activity against a specific therapeutic target.

This modular approach allows for the rapid generation of a large number of structurally diverse molecules, accelerating the hit-to-lead optimization process in drug discovery.



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Caption: A hypothetical drug discovery workflow using the title compound.

Conclusion

4-Fluoro-1-nitro-2-(trifluoromethyl)benzene is a chemical entity of significant interest to the scientific research community, particularly those involved in the synthesis of novel small molecules for pharmaceutical applications. Its well-defined reactivity, stemming from the unique interplay of its three functional groups, allows for its use as a versatile and powerful building block. The ability to selectively perform nitro reduction and nucleophilic aromatic substitution provides a robust platform for creating diverse chemical libraries. As the demand for metabolically stable and potent drug candidates continues to grow, the strategic use of fluorinated intermediates like the one discussed in this guide will remain a critical component of successful drug discovery programs.

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- To cite this document: BenchChem. [IUPAC name for C7H3F4NO2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158935#iupac-name-for-c7h3f4no2>]

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